N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide typically involves the reaction of 2-chlorophenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile. This intermediate is then subjected to a reductive amination reaction with propanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and chlorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: Compounds containing a pyrrolidin-2-one moiety, which are known for their biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Another class of compounds with a pyrrolidine ring, exhibiting diverse pharmacological properties.
Prolinol Derivatives: Compounds derived from prolinol, which share structural similarities and biological activities with N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, chlorophenyl group, and propanamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H21ClN2O |
---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-2-15(19)17-11-14(18-9-5-6-10-18)12-7-3-4-8-13(12)16/h3-4,7-8,14H,2,5-6,9-11H2,1H3,(H,17,19) |
InChI Key |
DEHAZQXYOWKFHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.